![molecular formula C15H15Cl2N3O2S B12471330 3-Chloro-6-[4-chloro-3-(piperidin-1-ylsulfonyl)phenyl]pyridazine](/img/structure/B12471330.png)
3-Chloro-6-[4-chloro-3-(piperidin-1-ylsulfonyl)phenyl]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-6-[4-chloro-3-(piperidine-1-sulfonyl)phenyl]pyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their diverse biological activities and are often used as core structures in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-[4-chloro-3-(piperidine-1-sulfonyl)phenyl]pyridazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Sulfonylation: The piperidine-1-sulfonyl group can be introduced through the reaction of the corresponding piperidine derivative with a sulfonyl chloride reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-6-[4-chloro-3-(piperidine-1-sulfonyl)phenyl]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
3-Chloro-6-[4-chloro-3-(piperidine-1-sulfonyl)phenyl]pyridazine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antimicrobial, anticancer, and anti-inflammatory activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex molecules for various applications.
Mécanisme D'action
The mechanism of action of 3-chloro-6-[4-chloro-3-(piperidine-1-sulfonyl)phenyl]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and sulfonyl groups play a crucial role in binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazinone and pyridazine-based drugs like Zardaverine and Emorfazone.
Chlorinated Heterocycles: Other chlorinated heterocyclic compounds with similar structures and properties.
Uniqueness
3-Chloro-6-[4-chloro-3-(piperidine-1-sulfonyl)phenyl]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of chloro and piperidine-1-sulfonyl groups enhances its potential as a versatile scaffold for drug development and other applications.
Propriétés
Formule moléculaire |
C15H15Cl2N3O2S |
|---|---|
Poids moléculaire |
372.3 g/mol |
Nom IUPAC |
3-chloro-6-(4-chloro-3-piperidin-1-ylsulfonylphenyl)pyridazine |
InChI |
InChI=1S/C15H15Cl2N3O2S/c16-12-5-4-11(13-6-7-15(17)19-18-13)10-14(12)23(21,22)20-8-2-1-3-9-20/h4-7,10H,1-3,8-9H2 |
Clé InChI |
QMJNNUWRPHWBAM-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C3=NN=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-({[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B12471253.png)
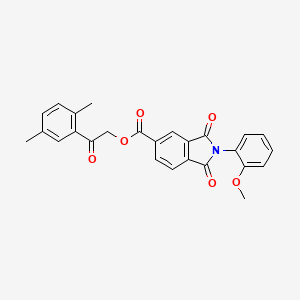

![{4-[4-(2,3-Dihydro-1H-inden-1-ylamino)pyrrolo[2,3-D]pyrimidin-7-YL]-2-hydroxycyclopentyl}methyl sulfamate hydrochloride](/img/structure/B12471266.png)
![N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}alanine](/img/structure/B12471268.png)
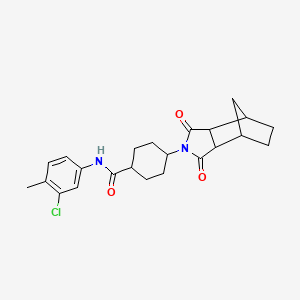
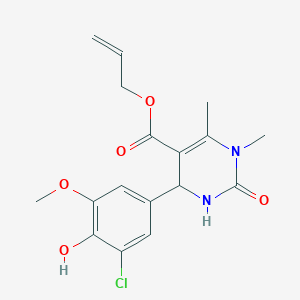
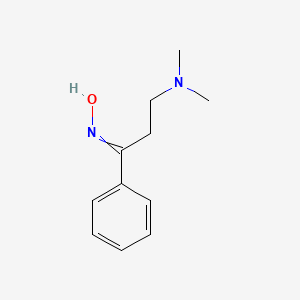
![N-{2-bromo-5-[(E)-(hydroxyimino)methyl]pyridin-3-yl}-2,2-dimethylpropanamide](/img/structure/B12471288.png)
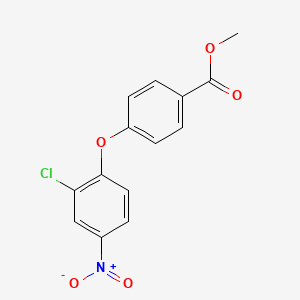
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N-naphthalen-1-ylglycinamide](/img/structure/B12471290.png)
amino}-N-(2-methyl-5-nitrophenyl)benzamide](/img/structure/B12471292.png)
![(1R,2R,4S,5S,7s,9s)-9-butyl-7-((3-hydroxy-2-phenylpropanoyl)oxy)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-9-ium bromide](/img/structure/B12471296.png)
![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12471297.png)
